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molecular formula C8H19NO2 B8422990 Isopropyl-(2-methoxymethoxy-1-methylethyl)amine

Isopropyl-(2-methoxymethoxy-1-methylethyl)amine

Cat. No. B8422990
M. Wt: 161.24 g/mol
InChI Key: MWRJQCUEJYVVSE-UHFFFAOYSA-N
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Patent
US06953785B2

Procedure details

A THF solution (15 mL) of 2-isopropylamino-1-propanol (1.23 g, 10.5 mmol) was added dropwise to a suspension of sodium hydride (504 mg, 0.29 mmol, 60% oil) in THF (9 mL), and the mixture was stirred at the same temperature for 15 minutes. Next, chloromethyl methyl ether (1.20 mL, 15.8 mmol) was added thereto, and the mixture stirred at room temperature for 45 minutes. An aqueous saturated sodium hydrogencarbonate solution was added to the reaction mixture, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and isopropyl-(2-methoxymethoxy-1-methylethyl)amine (0.91 g; yield 54%) was thus obtained. 1H-NMR (CDCl3) δ(ppm): 1.05 (d, J=6.1 Hz, 3H), 1.06 (d, J=5.3 Hz, 3H), 1.08 (d, J=5.3 Hz, 3H), 2.94 (m, 2H), 3.36 (s, 3H), 3.38 (m, 1H), 3.47 (m, 1H), 4.63 (s, 2H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-isopropylamino-1-propanol
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
504 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:8])[CH2:6][OH:7])([CH3:3])[CH3:2].[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.C(=O)([O-])O.[Na+]>C1COCC1>[CH:1]([NH:4][CH:5]([CH3:8])[CH2:6][O:7][CH2:11][O:12][CH3:13])([CH3:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
2-isopropylamino-1-propanol
Quantity
1.23 g
Type
reactant
Smiles
C(C)(C)NC(CO)C
Name
Quantity
504 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)NC(COCOC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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